1-benzyl-2-(chloromethyl)-1H-imidazole
Overview
Description
1-benzyl-2-(chloromethyl)-1H-imidazole is an organic compound with the molecular formula C10H11ClN2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-2-(chloromethyl)-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of 1-benzylimidazole with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(chloromethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Scientific Research Applications
1-benzyl-2-(chloromethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the development of novel materials, including polymers and coatings with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(chloromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2-(chloromethyl)-1H-benzimidazole
- 1-benzyl-2-(chloromethyl)-1H-pyrrole
- 1-benzyl-2-(chloromethyl)-1H-pyrrolidine
Uniqueness
1-benzyl-2-(chloromethyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts specific chemical properties and reactivity. Compared to benzimidazole and pyrrole derivatives, the imidazole ring offers different electronic and steric effects, influencing its interactions with biological targets and its suitability for various applications.
Properties
IUPAC Name |
1-benzyl-2-(chloromethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIVGSUHQVOULM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246856 | |
Record name | 2-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58610-70-1 | |
Record name | 2-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58610-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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